molecular formula C8H5F3N2 B1326236 4-(Trifluoromethyl)-1H-indazole CAS No. 1000339-98-9

4-(Trifluoromethyl)-1H-indazole

Cat. No. B1326236
CAS RN: 1000339-98-9
M. Wt: 186.13 g/mol
InChI Key: KCWIWQGNCLKDJZ-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds, such as “4-(Trifluoromethyl)-1H-indazole”, are often used in medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of reagents and catalysts . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is known for its unique physicochemical properties, including a high electronegativity .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For instance, the substitution of a methyl group by a trifluoromethyl group is frequently used in medicinal chemistry .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds are known for their unique physicochemical properties. These properties are often derived from the unique characteristics of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .

Scientific Research Applications

Structural Analysis and Molecular Interactions

4-(Trifluoromethyl)-1H-indazole and its derivatives have been extensively studied for their structural properties and molecular interactions. Teichert et al. (2007) investigated the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. Their study revealed these compounds as 1H-tautomers and discussed their supramolecular interactions and crystal formation in the context of hydrogen bonds and aromatic interactions (Teichert et al., 2007).

Synthesis and Biological Activity

In the realm of synthetic chemistry and biological applications, Yakaiah et al. (2008) synthesized novel pyrimidine and annulated pyrimidine fused indazole derivatives, including 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile. These compounds were evaluated for their antimicrobial activity, showing significant activity against various bacterial and fungal species (Yakaiah et al., 2008).

Supramolecular Chemistry and Click Chemistry

1,2,3-Triazoles, closely related to indazoles, are significant in supramolecular chemistry. Schulze and Schubert (2014) highlighted the diverse supramolecular interactions of 1,2,3-triazoles, enabled by their nitrogen-rich structure. This research has implications for the application of indazole derivatives in various fields, including catalysis and photochemistry (Schulze & Schubert, 2014).

Pharmaceutical and Medicinal Applications

Gaikwad et al. (2015) reviewed the synthesis of indazole motifs, including 1H and 2H-indazoles, which are recognized for their anti-hypertensive and anti-cancer properties. This study underscores the importance of indazole derivatives in developing pharmaceuticals with various biological activities (Gaikwad et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be combustible and cause severe skin burns and eye damage . They should be handled with care, avoiding contact with eyes, skin, and clothing .

Future Directions

The development of fluorinated organic chemicals, including trifluoromethylated compounds, is becoming an increasingly important research topic . Many novel applications of these compounds are expected to be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWIWQGNCLKDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646703
Record name 4-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000339-98-9
Record name 4-(Trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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